molecular formula C5H11ClN6S2 B1612650 S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride CAS No. 352530-51-9

S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride

Cat. No.: B1612650
CAS No.: 352530-51-9
M. Wt: 254.8 g/mol
InChI Key: VMTBAWMHJSRIIP-UHFFFAOYSA-N
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Description

S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride: is a thiazole derivative and a heterocyclic building block. It is known for its unique structure, which includes a guanidino group and a thiazole ring, making it a valuable compound in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride typically involves the reaction of a thiazole derivative with an isothiourea compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry: In chemistry, S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used to investigate enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride involves its interaction with specific molecular targets. The guanidino group and thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

  • S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea dihydrochloride
  • Famotidine Isothiourea Impurity
  • Thiourea derivatives

Uniqueness: S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride is unique due to its specific combination of a guanidino group and a thiazole ring. This structure imparts distinct chemical and biological properties, making it different from other similar compounds .

Properties

IUPAC Name

2-[4-[(aminosulfinimidoyl)methyl]-1,3-thiazol-2-yl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6S2.ClH/c6-4(7)11-5-10-3(1-12-5)2-13(8)9;/h1H,2H2,(H3,8,9)(H4,6,7,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTBAWMHJSRIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CS(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584223
Record name 1-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methanesulfinimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-51-9
Record name 4-Thiazolemethanesulfinimidamide, 2-[(aminoiminomethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352530-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methanesulfinimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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